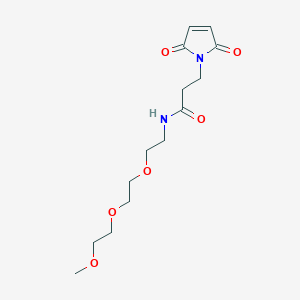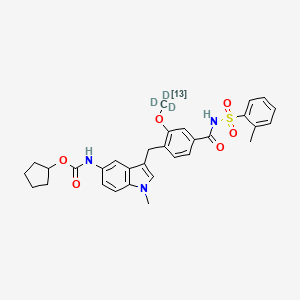
16-Hydroxy Capsaicin-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16-Hydroxy Capsaicin-d3 is a deuterated analog of 16-Hydroxy Capsaicin, a metabolite of Capsaicin. Capsaicin is a well-known compound responsible for the pungency of chili peppers. The deuterated form, this compound, is used in various scientific research applications due to its unique properties and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-Hydroxy Capsaicin-d3 typically involves the incorporation of deuterium atoms into the molecular structure of 16-Hydroxy Capsaicin. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterated solvents or reagents.
Total Synthesis: This approach involves the complete synthesis of the compound from deuterated starting materials, ensuring the incorporation of deuterium at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions or total synthesis methods. The choice of method depends on factors such as cost, availability of deuterated reagents, and desired purity of the final product .
化学反应分析
Types of Reactions
16-Hydroxy Capsaicin-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 16th position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
16-Hydroxy Capsaicin-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a labeled compound in studies involving metabolic pathways and reaction mechanisms.
Biology: Employed in research on cellular processes and interactions involving capsaicinoids.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and coatings with specific properties
作用机制
The mechanism of action of 16-Hydroxy Capsaicin-d3 involves its interaction with specific molecular targets and pathways. Capsaicinoids, including this compound, exert their effects by binding to the transient receptor potential vanilloid 1 (TRPV1) receptor. This binding leads to the activation of the receptor, resulting in the release of neurotransmitters and modulation of pain and inflammation pathways .
相似化合物的比较
Similar Compounds
Capsaicin: The primary compound responsible for the pungency of chili peppers.
Dihydrocapsaicin: A closely related compound with similar properties.
Nordihydrocapsaicin: Another capsaicinoid with structural similarities.
Homocapsaicin: A capsaicinoid with a slightly different structure.
Uniqueness of 16-Hydroxy Capsaicin-d3
This compound is unique due to the presence of deuterium atoms, which provide increased stability and allow for specific labeling in research applications. This makes it particularly valuable in studies involving metabolic pathways and reaction mechanisms .
属性
分子式 |
C18H27NO4 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC 名称 |
(E)-8-hydroxy-N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnon-6-enamide |
InChI |
InChI=1S/C18H27NO4/c1-18(2,22)11-7-5-4-6-8-17(21)19-13-14-9-10-15(20)16(12-14)23-3/h7,9-12,20,22H,4-6,8,13H2,1-3H3,(H,19,21)/b11-7+/i3D3 |
InChI 键 |
OGBQQOBPAFILCJ-WQEAERHDSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CNC(=O)CCCC/C=C/C(C)(C)O)O |
规范 SMILES |
CC(C)(C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12421704.png)
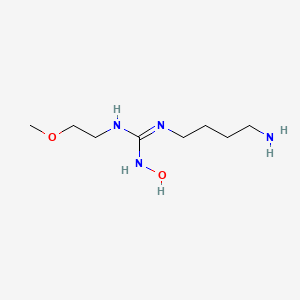
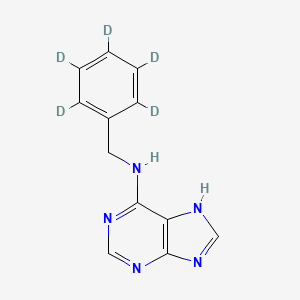
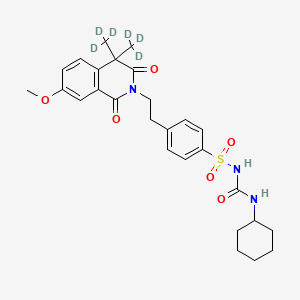


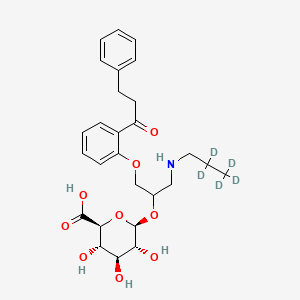

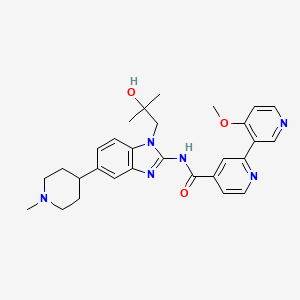

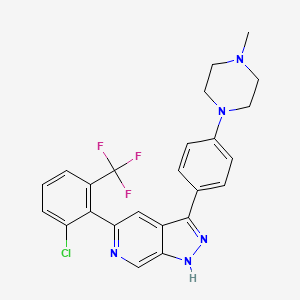
![(2~{s},4~{r})-4-[[2-[(1~{r},3~{r})-1-Acetyloxy-3-[[(2~{s},3~{s})-2-[[(2~{r})-1,2-Dimethylpyrrolidin-2-Yl]carbonylamino]-3-Methyl-Pentanoyl]-Methyl-Amino]-4-Methyl-Pentyl]-1,3-Thiazol-4-Yl]carbonylamino]-5-(4-Aminophenyl)-2-Methyl-Pentanoic Acid](/img/structure/B12421777.png)
